7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine
Overview
Description
7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring, with a bromine atom at the 7th position and an amine group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodination: The 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain an intermediate compound.
Protection: The NH group of the intermediate is protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.
Cyclization: The key intermediate undergoes cyclization to form the pyrazoloquinoline core structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the pyrazole and quinoline rings.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups at the 7th position, while oxidation and reduction can lead to changes in the electronic properties of the compound .
Scientific Research Applications
7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine has a wide range of scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of various enzymes and receptors.
Chemical Biology: In chemical biology, this compound is used to study cellular processes and pathways.
Industrial Applications: The compound is also explored for its potential use in the development of new materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for the treatment of cancers and other proliferative diseases .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Similar in structure but lacks the quinoline ring, making it less complex and potentially less active in certain biological assays.
1H-pyrazolo[3,4-b]quinoline: Similar core structure but without the bromine atom at the 7th position, which can affect its reactivity and biological activity.
7-chloro-1H-pyrazolo[3,4-b]quinolin-3-amine: A halogenated derivative with chlorine instead of bromine, which can lead to different chemical and biological properties.
Uniqueness
7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine is unique due to the presence of the bromine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This halogenation can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
7-bromo-2H-pyrazolo[3,4-b]quinolin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4/c11-6-2-1-5-3-7-9(12)14-15-10(7)13-8(5)4-6/h1-4H,(H3,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUMVDWQQLUSLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=NNC(=C3C=C21)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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